1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone
Description
Properties
IUPAC Name |
3-cyclohexyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-28-18-9-7-16(8-10-18)23-11-13-24(14-12-23)19-15-20(26)25(21(27)22-19)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUSDRTMXDREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors, such as urea or guanidine derivatives, with diketones or ketoesters.
Introduction of the cyclohexyl group: This step might involve the alkylation of the pyrimidinone core with cyclohexyl halides under basic conditions.
Attachment of the piperazino group: This can be done through nucleophilic substitution reactions, where the pyrimidinone core is reacted with piperazine derivatives.
Methoxyphenyl group addition: This step might involve the use of methoxyphenyl halides or similar reagents in a substitution reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidinone ring to a dihydropyrimidine.
Substitution: The methoxyphenyl and piperazino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-methoxyphenyl group enhances moderate lipophilicity compared to the chloro-pyridinyl analog (CAS 339012-75-8), which may exhibit higher membrane permeability due to halogenation .
Hydrogen Bonding and Melting Points :
- The thioxo group in Entry 7 () contributes to a high melting point (278°C) via strong intermolecular hydrogen bonding, whereas the target compound’s hydroxyl and methoxy groups may result in lower thermal stability .
Biological Activity
1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone, with the CAS number 338956-32-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O3, with a molar mass of 384.47 g/mol. The compound features a pyrimidinone core substituted with a cyclohexyl group and a piperazine moiety, which may contribute to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties, particularly as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are known for their role in increasing intracellular cGMP levels, which can have various therapeutic effects, including neuroprotective and anti-inflammatory actions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| PDE Inhibition | Increases cGMP levels | |
| Neuroprotective Effects | Reduces hyperlocomotion in animal models | |
| Antidepressant Activity | Potential efficacy in mood disorders |
The mechanism by which this compound exerts its effects involves the inhibition of specific PDE isoforms. This inhibition leads to elevated levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in cells. Studies have shown that the compound selectively targets PDE10A, which is implicated in the modulation of dopaminergic signaling pathways relevant to psychiatric conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : A study evaluated the effects of this compound on behavior in rodent models. It was found to significantly reduce hyperlocomotion induced by psychostimulants, suggesting potential utility in treating disorders such as schizophrenia or bipolar disorder .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits low cytotoxicity against various human cell lines, indicating a favorable safety profile for further development .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has good oral bioavailability and an acceptable half-life, making it a candidate for oral administration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclohexyl-6-hydroxy-4-(4-(4-methoxyphenyl)piperazino)-2(1H)-pyrimidinone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For pyrimidinone derivatives, a common approach includes:
- Step 1 : Condensation of cyclohexylamine with a substituted pyrimidine precursor under basic conditions (e.g., KOH in ethanol) .
- Step 2 : Coupling of the piperazine moiety via nucleophilic substitution, using coupling agents like EDCI/HOBt to facilitate reactivity .
- Step 3 : Final functionalization with a 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
- Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) must be tightly controlled to avoid side products .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular O–H···S interactions observed in similar pyrimidinones) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~432.2 g/mol) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT1A/2A) or dopamine receptors due to the piperazine moiety’s prevalence in CNS-targeting compounds .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Enzyme Inhibition Studies : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for cross-coupling steps to enhance efficiency (yield improvement: 15–20%) .
- Purification : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate high-purity fractions (>98%) .
Q. How to resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations (e.g., 0.1–100 μM) to clarify efficacy thresholds .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with 5-HT1A receptors (PDB ID: 6WGT). Focus on piperazine-aryl interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR Modeling : Develop models using descriptors like logP and topological polar surface area (TPSA) to predict pharmacokinetic properties .
Q. How to design a study to assess environmental impact and degradation pathways?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ=254 nm) in aqueous solutions and analyze by LC-MS to identify breakdown products (e.g., hydroxylated derivatives) .
- Ecotoxicology Testing : Use Daphnia magna acute toxicity assays (OECD Guideline 202) to determine LC₅₀ values .
- Soil Adsorption Analysis : Measure Koc (organic carbon-water partition coefficient) via batch equilibrium experiments to evaluate mobility in ecosystems .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to address discrepancies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
